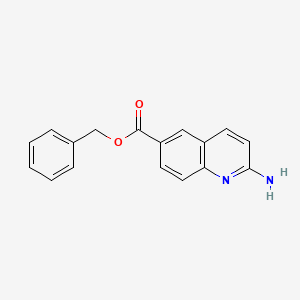

Benzyl 2-aminoquinoline-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 2-aminoquinoline-6-carboxylate is a chemical compound that is part of the quinoline family, which is known for its diverse applications in medicinal chemistry due to its pharmacological properties. The compound features a quinoline core substituted at the second position with an amino group and at the sixth position with a carboxylate ester group.

Synthesis Analysis

The synthesis of benzyl 2-aminoquinoline-6-carboxylate has been reported to involve a three-step sequence starting from commercially available 6-quinolinecarboxylic acid . The process includes a novel and exceptionally mild conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system, which is particularly noteworthy due to the avoidance of hazardous ammonia gas or solutions .

Molecular Structure Analysis

The molecular structure of benzyl 2-aminoquinoline-6-carboxylate is characterized by the presence of a benzyl ester group, which may influence its reactivity and interaction with biological targets. The amino group at the second position is a common feature in bioactive molecules and can participate in hydrogen bonding and other interactions.

Chemical Reactions Analysis

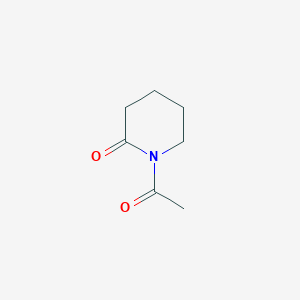

While the specific chemical reactions of benzyl 2-aminoquinoline-6-carboxylate are not detailed in the provided papers, the related synthesis of carbamoylated benzimidazo[2,1-a]isoquinolin-6(5H)-ones and the synthesis of various tetrahydroisoquinolinones suggest that the aminoquinoline scaffold can undergo a variety of transformations. These may include cyclization reactions, as well as the introduction of various substituents through reactions such as C–H arylation .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Properties

Large-Scale Synthesis

Benzyl 2-aminoquinoline-6-carboxylate can be synthesized efficiently starting from commercially available 6-quinolinecarboxylic acid. A novel and mild conversion process using a triethylamine/ammonium chloride buffered system has been developed for this synthesis. This method overcomes the limitations of using gaseous ammonia or ammonium hydroxide, ensuring a safe and reliable process (Couturier & Le, 2006).

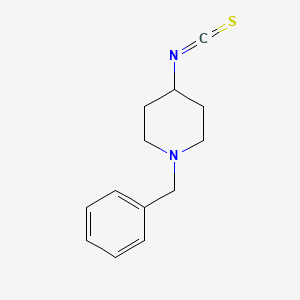

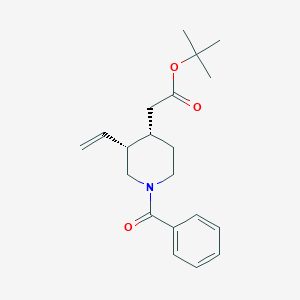

Palladium-Catalyzed Arylation and Alkylation

The compound has been used in the palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds. This method involves a palladium acetate catalyst and can be applied for the functionalization of amine and carboxylic acid derivatives (Nadres et al., 2013).

Application in Drug Synthesis and Ligand Design

Potential Anti-Tumor Activity

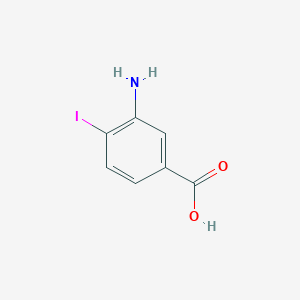

A study on isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid has shown promising results in anti-tumor activity, suggesting its potential as a lead for future anti-tumor drugs. The incorporation of multiple isoquinoline-3-carboxylic acid moieties in a single molecule is a useful strategy in drug design (Gao et al., 2015).

Ligands for SH3 Domain

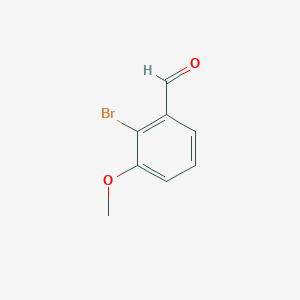

N-benzylated-2-aminoquinolines, synthesized via reductive amination of aryl aldehydes with 2-aminoquinoline, have been developed as ligands for Src Homology 3 (SH3) domains. These compounds provide insights into ligand design for targeting SH3 domains, a key area in molecular biology and pharmacology (Inglis et al., 2006).

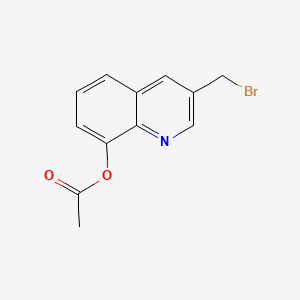

Novel Synthesis Methods and Derivatives

Synthesis of Derivatives

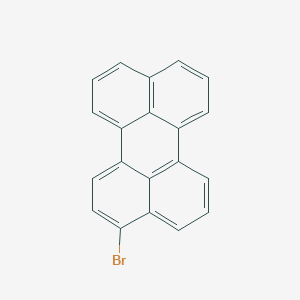

A novel method for the synthesis of benzimidazoisoquinoline derivatives has been developed using a copper-catalyzed cascade synthesis. This method facilitates the creation of diverse poly N-heterocyclic compounds, which are valuable in combinatorial and medicinal chemistry (Lu & Fu, 2011).

Biomimetic Approach

A biomimetic approach has been used to synthesize compounds like beta-carbolines and isoquinolines. These compounds have been evaluated for their ability to bind to benzodiazepine receptors, indicating the potential of benzyl 2-aminoquinoline-6-carboxylate derivatives in receptor-targeted drug development (Guzman et al., 1984).

Safety And Hazards

特性

IUPAC Name |

benzyl 2-aminoquinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFYVHYVYNIJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)N=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465195 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-aminoquinoline-6-carboxylate | |

CAS RN |

863492-35-7 |

Source

|

| Record name | Benzyl 2-aminoquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluorobenzo[b]thiophene](/img/structure/B1279753.png)

![[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]amine](/img/structure/B1279755.png)